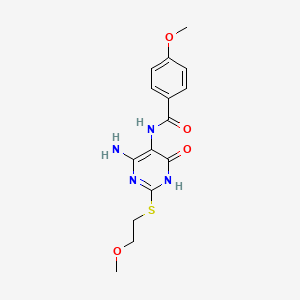

N-(4-amino-2-((2-methoxyethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-amino-2-((2-methoxyethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide" is a structurally complex molecule that may be related to various research areas, including anion binding, crystal structure analysis, antiproliferative activity, and biological evaluation for potential therapeutic applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and building up to more complex structures. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation reactions and chlorination steps . Similarly, the synthesis of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues was achieved through microwave-accelerated multi-step synthesis, starting from amino-substituted benzofuran or benzothiophene precursors . These methods could potentially be adapted for the synthesis of the compound .

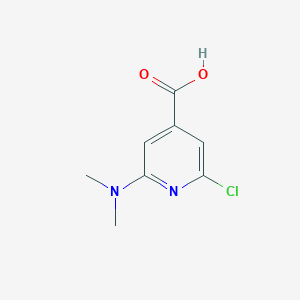

Molecular Structure Analysis

Crystal structure determination is a crucial step in understanding the molecular structure of a compound. The paper on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide provides detailed crystallographic data, which can be compared with theoretical calculations from density functional theory (DFT) to validate the molecular geometry . Such analysis could be applied to the compound of interest to gain insights into its molecular conformation and potential binding interactions.

Chemical Reactions Analysis

The reactivity of similar compounds can provide insights into the types of chemical reactions that the compound may undergo. For instance, the anion binding properties of N-(o-methoxybenzamido)thioureas suggest that the compound may participate in charge-transfer interactions with anions . Additionally, the reductive chemistry of nitrobenzamide derivatives indicates that electron-affinic groups in these molecules can be selectively reduced under certain conditions . These findings could inform the potential reactivity of the compound in various chemical environments.

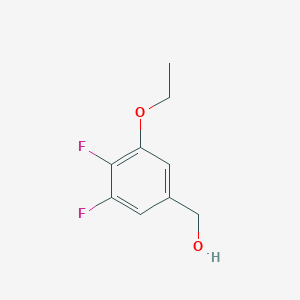

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The study of the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate revealed its molar refraction and polarizability in different solutions . These properties are related to the compound's ability to interact with light and electric fields, which could be relevant for the compound . Furthermore, the antiproliferative activity of related compounds against various cancer cell lines suggests that the compound may also possess biological activity .

Applications De Recherche Scientifique

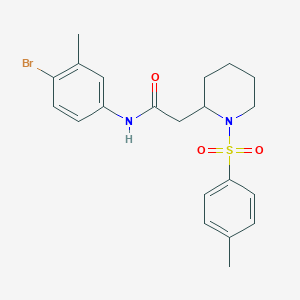

Synthesis and Antimicrobial Activity

A study focused on the synthesis and antimicrobial screening of derivatives incorporating the thiazole ring, demonstrating the potential of these compounds for treating microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anti-inflammatory and Analgesic Agents

Research on novel benzodifuranyl derivatives, including a detailed synthesis pathway, revealed compounds with significant anti-inflammatory and analgesic activities. These findings highlight the therapeutic potential of such compounds in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Methodologies for Generating Acyclic N-Acylimines

A free radical process for generating acyclic N-acylimines from o-aminobenzamide derivatives was developed, showcasing a novel methodological approach in organic synthesis (Chao & Weinreb, 2000).

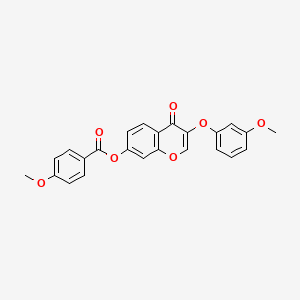

Potential Anticancer Activity

The discovery of compounds exhibiting biochemical potency against cancer cells, including their ability to arrest cells in mitosis and induce cellular death, was reported. This emphasizes the role of such compounds as potential anticancer agents (Theoclitou et al., 2011).

Radiosynthesis and Imaging Applications

A study on the radiosynthesis of radioiodinated ligands targeting serotonin-5HT2-receptors showcases the application of similar compounds in gamma-emission tomography for diagnostic imaging (Mertens et al., 1994).

Antiproliferative Activity and Molecular Docking Study

The synthesis, antiproliferative activity against various cancer cell lines, and molecular docking studies of specific derivatives underline their promising anticancer activity. This research also included crystal structure and theoretical analyses to understand the compound's mechanism of action (Huang et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its reactivity, and investigation of its potential uses. If it’s intended to be a drug, studies could be conducted to determine its mechanism of action, efficacy, and safety .

Propriétés

IUPAC Name |

N-[4-amino-2-(2-methoxyethylsulfanyl)-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S/c1-22-7-8-24-15-18-12(16)11(14(21)19-15)17-13(20)9-3-5-10(23-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,17,20)(H3,16,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEYTJBRFXJBND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=C(C=C2)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2500518.png)

![4-chloro-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500519.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2500527.png)

![1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2500529.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500530.png)

![(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2500532.png)

![N-(3-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500535.png)